3-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
Description
Properties
CAS No. |
1183914-73-9 |
|---|---|
Molecular Formula |
C7H9BrN2O2S |
Molecular Weight |
265.13 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C7H9BrN2O2S/c8-6-3-9-10(4-6)7-1-2-13(11,12)5-7/h3-4,7H,1-2,5H2 |
InChI Key |
GFGDISVSWGFSKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C=C(C=N2)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Tetrahydrothiophene
Tetrahydrothiophene is oxidized to thiolane 1,1-dioxide using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). For functionalization at the 3-position, hydroxyl or halide groups are introduced via:
-
Free-radical bromination : Yields 3-bromothiolane, which is subsequently oxidized to the sulfone.
-
Epoxidation and ring-opening : Forms 3-hydroxythiolane, which is oxidized to the sulfone.
Pyrazole Coupling Strategies
The 4-bromo-1H-pyrazole moiety (CAS 2075-45-8) is introduced via nucleophilic substitution or coupling reactions.
Nucleophilic Substitution
A pre-functionalized thiolane sulfone with a leaving group (e.g., bromide, mesylate) at the 3-position reacts with deprotonated 4-bromo-1H-pyrazole.
Procedure :
-
3-Bromothiolane 1,1-dioxide (1 equiv) and 4-bromo-1H-pyrazole (1.2 equiv) are combined in dimethylformamide (DMF).
-
Potassium carbonate (K₂CO₃, 2 equiv) is added, and the mixture is heated to 80°C for 12 hours.
-
The product is isolated via column chromatography (hexane/ethyl acetate).
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity (HPLC) | >95% |
| Reaction Scale | 10 mmol |
Mechanistic Insight :
Deprotonation of the pyrazole NH by K₂CO₃ generates a nucleophilic species, which displaces bromide via an SN2 mechanism.
Mitsunobu Reaction
For hydroxylated intermediates, the Mitsunobu reaction enables direct N-alkylation under mild conditions.
Procedure :
-
3-Hydroxythiolane 1,1-dioxide (1 equiv), 4-bromo-1H-pyrazole (1.5 equiv), triphenylphosphine (PPh₃, 1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) are stirred in tetrahydrofuran (THF) at 0°C.
-
The reaction is warmed to room temperature and quenched with water after 6 hours.
| Parameter | Value |
|---|---|
| Yield | 75% |
| Side Products | <5% (dialkylation) |
Advantages :
-
Avoids harsh conditions that could degrade the sulfone or bromine substituent.
Alternative Routes from Patent Literature
A patent (CN107674026B) describes the synthesis of 3-(4-bromo-1H-pyrazol-1-yl)cyclopentylalkylpropionitrile , a ruxolitinib intermediate, via palladium-catalyzed coupling. Adapting this methodology:
Suzuki-Miyaura Coupling
A halogenated thiolane sulfone reacts with a boronic ester-functionalized pyrazole.
Limitations :
-
Requires pre-functionalized boronates.
-
Limited applicability due to potential sulfone interference with catalysts.
Critical Analysis of Methodologies
| Method | Pros | Cons |
|---|---|---|
| Nucleophilic Substitution | High scalability, simple reagents | Moderate yields, competing elimination |
| Mitsunobu Reaction | Mild conditions, high selectivity | Costly reagents (DIAD, PPh₃) |
| Suzuki Coupling | Versatile for complex systems | Synthetic complexity, lower yields |
Optimization and Scale-Up Considerations
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require rigorous drying.
-
Temperature Control : Reactions above 100°C risk sulfone decomposition or bromine loss.
-
Purification : Silica gel chromatography effectively separates unreacted pyrazole and byproducts.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiolane moiety can undergo oxidation or reduction under suitable conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as solvent choice, temperature, and reaction time, are critical to achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C7H9BrN2O2S
Molecular Weight: 265.13 g/mol
CAS Number: 1183914-73-9
Structural Characteristics:
- Contains a pyrazole ring substituted with a bromine atom.
- Features a thiolane moiety with a dione functional group.
Chemistry
3-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules: It can be utilized in the creation of more intricate heterocyclic compounds through various chemical reactions such as nucleophilic substitution and cyclization.
- Development of New Reagents: The compound's reactivity can lead to the formation of novel reagents for further chemical transformations.
Biology
The biological activity of this compound is under investigation, particularly for:
- Biochemical Probes: Its structure may interact with biological macromolecules, making it suitable for studying enzyme mechanisms or protein interactions.
- Inhibitory Properties: Preliminary studies suggest potential inhibitory effects on specific biochemical pathways, which could be explored for therapeutic applications.
Medicine
Research into the medicinal applications of this compound has highlighted:
- Anticancer Activity: The compound is being evaluated for its ability to inhibit cancer cell proliferation through targeted interactions with cellular pathways.
- Anti-inflammatory Properties: There is ongoing research into its potential as an anti-inflammatory agent, which could lead to new treatments for inflammatory diseases.
Industry
In industrial applications, this compound may be employed in:
- Material Science: Its unique chemical properties can be harnessed to develop new materials with specific functionalities, such as enhanced conductivity or stability.
- Pharmaceutical Development: The compound's structural features make it a candidate for drug design and development processes.
Mechanism of Action
The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The bromine atom and the thiolane moiety can participate in various binding interactions with enzymes or receptors, leading to modulation of their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The target compound’s sulfone group distinguishes it from sulfonamide derivatives (e.g., compound 17 in ), offering greater oxidation stability but reduced hydrogen-bonding capacity.
- Bromine substitution on pyrazole (common in all analogues) enhances electrophilicity, enabling cross-coupling reactions, but may reduce solubility compared to non-halogenated analogues .
Table 2: Property Comparison
| Property | Target Compound | Sulfonamide (Compound 17) | Methyl Ester Analogue |
|---|---|---|---|
| Melting Point | Not reported | 129–130°C | Not reported |
| Bioactivity | Research building block | Potential enzyme inhibitor | Intermediate |
| Stability | High (sulfone) | Moderate (sulfonamide) | Low (ester hydrolysis) |
| Synthetic Complexity | Moderate | High | Low |
Notable Findings:
- The target’s sulfone group imparts higher thermal and oxidative stability compared to sulfonamides or esters .
- Biological Relevance : Sulfonamide derivatives (e.g., compound 17) are often explored as enzyme inhibitors (e.g., COX-2), while the target compound’s applications remain exploratory, possibly in kinase inhibition or materials science .
Biological Activity
3-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a compound that has garnered interest due to its potential biological activities. Its unique structural characteristics, including the presence of a pyrazole ring and a thiolane dione moiety, suggest it may exhibit various pharmacological properties. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
- Molecular Formula : C7H9BrN2O2S
- Molecular Weight : 265.13 g/mol
- Predicted Boiling Point : 484.2 ± 35.0 °C
- Density : 1.94 ± 0.1 g/cm³
- pKa : -0.22 ± 0.19
Biological Activity Overview
The biological activities of pyrazole derivatives have been widely studied, with many compounds exhibiting significant antiviral, antitumoral, antibacterial, and anti-inflammatory properties. The specific activities of this compound are still under investigation, but insights can be drawn from related compounds.
Antiviral Properties
The presence of nitrogen-containing heterocycles in pyrazole compounds often correlates with antiviral activity. A review highlighted that various pyrazole derivatives have been synthesized and tested against viral infections, demonstrating promising results . The exact mechanism of action remains to be elucidated for this specific compound.
Antibacterial and Anti-inflammatory Effects
Pyrazoles have also shown antibacterial and anti-inflammatory properties in several studies. For instance, similar compounds have been reported to inhibit bacterial growth and modulate inflammatory responses via various biochemical pathways . The potential for this compound to exhibit these effects warrants further exploration.
Case Studies and Research Findings
Currently, there is a lack of extensive literature specifically addressing the biological activity of this compound. However, related studies provide valuable insights:
Q & A
Q. Q1. What are the recommended synthetic routes for 3-(4-bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione, and how can reaction conditions be optimized?
A1. The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 4-bromo-1H-pyrazole with a functionalized thiolane precursor (e.g., 1λ⁶-thiolane-1,1-dione derivatives).
- Step 2: Use polar aprotic solvents (e.g., DMF or THF) at 60–80°C with a base (e.g., K₂CO₃) to facilitate coupling .
- Optimization: Monitor reaction progress via TLC or LC-MS. Purify via recrystallization or column chromatography. Adjust stoichiometry (1:1.2 molar ratio of pyrazole to thiolane) to maximize yield .
Q. Q2. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
A2.
- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole C-H at δ 7.2–8.5 ppm, thiolane S=O signals at δ 3.1–3.5 ppm) .
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve the thiolane ring conformation and bromine/pyrazole spatial arrangement .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₈BrN₃O₂S) .
Advanced Research Questions
Q. Q3. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
A3. The 4-bromo group on the pyrazole enables palladium-catalyzed cross-coupling:
- Mechanism: Oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation with boronic acids.
- Challenges: Steric hindrance from the thiolane ring may reduce coupling efficiency. Mitigate by using bulky ligands (e.g., SPhos) and elevated temperatures (90–110°C) .
- Validation: Compare reaction yields with/without bromine (control: dehalogenated analog) to confirm its role .
Q. Q4. How should researchers address contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?
A4.
- Step 1: Standardize assay conditions (e.g., cell lines, incubation time, solvent/DMSO concentration) .
- Step 2: Verify compound stability via HPLC before/during assays. Degradation products (e.g., des-bromo derivatives) may skew results .
- Step 3: Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based cytotoxicity) to cross-validate .
Q. Q5. What computational strategies are suitable for modeling this compound’s interaction with biological targets?
A5.
- Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., kinases or GPCRs). Parameterize the sulfur-oxygen groups accurately due to their polarity .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the thiolane ring .
- QM/MM: Apply hybrid quantum-mechanical/molecular-mechanical methods to study electron transfer at the bromine site .
Q. Q6. How can researchers design derivatives to improve metabolic stability without compromising activity?
A6.
- Strategy 1: Replace the bromine with metabolically stable groups (e.g., CF₃) while retaining electronic properties .
- Strategy 2: Modify the thiolane ring (e.g., introduce methyl groups) to block CYP450-mediated oxidation .
- Validation: Perform microsomal stability assays and compare half-life (t₁/₂) of derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
